1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
Historical Context of Pyrimidinetrione Derivatives
The pyrimidinetrione scaffold originates from barbituric acid, first synthesized by Adolf von Baeyer in 1863 through the condensation of urea and malonic acid. This discovery laid the groundwork for heterocyclic chemistry, enabling the systematic exploration of pyrimidine derivatives. By 1903, Emil Fischer and Josef von Mering developed barbital (Veronal), the first therapeutic barbiturate, marking the advent of pyrimidinetriones in pharmacology. Early derivatives focused on sedative-hypnotic applications, but structural modifications soon expanded their utility.
The introduction of substituents at the 5-position of the pyrimidinetrione core emerged as a pivotal strategy for modulating biological activity. For instance, Grimaux’s 1879 synthesis of barbituric acid derivatives using malonic acid and urea under phosphorus oxychloride catalysis exemplified early efforts to functionalize the core structure. By the mid-20th century, researchers recognized that aryl and heteroaryl groups at the 5-position could enhance binding affinity to biological targets. The compound 5-((4-(dimethylamino)phenyl)methylene)barbituric acid , reported in 1956, demonstrated how aromatic substituents influence electronic properties and solubility. These historical milestones underscore the iterative process of optimizing pyrimidinetriones for diverse applications.
Research Significance of Pyrazinyl-Substituted Pyrimidinetriones
The incorporation of a 2-pyrazinyl moiety into the pyrimidinetrione framework represents a strategic advancement in molecular design. Pyrazine, a six-membered heterocycle with two nitrogen atoms at the 1- and 4-positions, confers unique electronic and steric properties. When conjugated via an ethoxy-phenylmethylene linker, as in the target compound, the pyrazinyl group enhances interactions with biological macromolecules.
Recent studies highlight the pharmacological advantages of pyrazine-containing derivatives. For example, 5-((4-fluorobenzyl)pyrimidinetrione-imidazole exhibited potent antifungal activity against Candida albicans (MIC = 0.002 mM), surpassing fluconazole by 6.5-fold. Molecular docking revealed that the pyrazine-like imidazole group facilitated hydrogen bonding with cytochrome P450 14α-demethylase (CYP51), a key fungal enzyme. Similarly, pyrazine derivatives of tetramethylpyrazine (TTMP) demonstrated neuroprotective effects by modulating oxidative phosphorylation pathways in Alzheimer’s disease models. These findings suggest that the 2-pyrazinylaminoethoxy group in the target compound may optimize target engagement and metabolic stability.
Table 1: Comparative Bioactivity of Pyrimidinetrione Derivatives
Evolution of Scientific Understanding of Functionalized Barbiturates
The transition from simple barbiturates to functionally complex derivatives mirrors advancements in synthetic chemistry and receptor biology. Early barbiturates like phenobarbital non-selectively potentiated GABAₐ receptors, leading to sedative effects but also respiratory depression. Modern functionalization strategies aim to enhance subunit selectivity. For instance, brexanolone , a neurosteroid derivative, selectively targets δ-subunit-containing GABAₐ receptors, offering antidepressant effects without generalized CNS depression.
The target compound’s methyl(2-pyrazinyl)aminoethoxy side chain may emulate neurosteroid specificity. Molecular dynamics simulations suggest that bulky heteroaryl groups stabilize receptor conformations through π-π stacking and hydrogen bonding. Furthermore, the ethyleneoxy linker increases conformational flexibility, potentially improving bioavailability. This evolution from empirical modification to rational design underscores the growing sophistication of barbiturate pharmacology.
Current Research Landscape and Investigative Priorities
Contemporary studies prioritize structure-activity relationship (SAR) optimization and targeted delivery systems . For example, pyrimidinetrione-imidazole hybrids encapsulated in redox-sensitive nanoparticles demonstrated enhanced antifungal efficacy and reduced cytotoxicity. Similarly, TTMP derivatives loaded into liposomes improved blood-brain barrier penetration in neurodegenerative models.
Key investigative priorities for the target compound include:
- Synthetic Accessibility : Developing one-pot methodologies for introducing the pyrazinyl-aminoethoxy group.
- Mechanistic Elucidation : Profiling interactions with GABAₐ receptor subtypes using cryo-EM and patch-clamp electrophysiology.
- Therapeutic Repurposing : Exploring applications in CNS disorders, leveraging precedents from brexanolone.
Table 2: Emerging Applications of Pyrimidinetrione Derivatives
Properties
IUPAC Name |
1,3-dimethyl-5-[[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-23(17-13-21-8-9-22-17)10-11-29-15-6-4-14(5-7-15)12-16-18(26)24(2)20(28)25(3)19(16)27/h4-9,12-13H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQJVVGVOQZFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCCN(C)C3=NC=CN=C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidinetrione core, followed by the introduction of the phenyl and pyrazinyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrimidinetrione Derivatives
Table 1: Key Structural and Functional Comparisons
| Compound Name / ID | Substituents at Position 5 | Synthesis Method | Biological Activity / Notes | Evidence ID |
|---|---|---|---|---|
| 1,3-Dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-pyrimidinetrione | 4-(2-[methyl(2-pyrazinyl)amino]ethoxy)phenyl methylene | Knoevenagel condensation | Hypothesized enzyme inhibition (theoretical) | [10] |
| 5-(2-Furylmethylene)-1-phenylpyrimidinetrione (Compound 2a) | 2-Furylmethylene | Condensation with barbituric acid | AAC(6′)-Ib inhibitor (Ki = 8.2 µM) | [6] |
| 5-(2-Furylmethylene)-1-(4-chlorophenyl)pyrimidinetrione (Compound 2b) | 2-Furylmethylene + 4-Cl-phenyl | Condensation with thiobarbituric acid | AAC(6′)-Ib inhibitor (Ki = 9.1 µM) | [6] |
| 5-(Isoindol-2-yl)-1,3-dimethylpyrimidinetrione (13a) | Isoindol-2-yl | Alkylation of barbituric acid | Antiangiogenic properties (preclinical) | [8] |
| 1-(4-Chlorophenyl)-5-[4-ethoxy-5-isopropyl-2-methylbenzylidene]pyrimidinetrione | 4-Ethoxy-5-isopropyl-2-methylbenzylidene | Multi-step condensation | Structural analog; no reported bioactivity | [13] |
| 5,5-Diethylbarbituric acid (Barbital) | Diethyl groups at C5 | Classical barbiturate synthesis | Hypnotic (historical clinical use) | [17] |
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | logP (Calculated) | Molecular Weight (g/mol) | Evidence ID |
|---|---|---|---|---|
| Target Compound | Not reported | ~2.5 (estimated) | ~470 | [10, 16] |
| 5-(Isoindol-2-yl)-1,3-dimethyl (13a) | >250 | 1.8 | 329.3 | [8] |
| Compound 2a | Not reported | 1.9 | 298.2 | [6] |
| Barbital | 188–190 | 0.7 | 184.2 | [17] |
- logP and Solubility: The target compound’s pyrazinylaminoethoxy group likely increases hydrophilicity compared to isoindol-2-yl derivatives (13a) but retains higher lipophilicity than classical barbiturates like barbital.
Biological Activity
1,3-Dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features a pyrimidinetrione core substituted with a pyrazinyl moiety and an ethoxy group, which may influence its biological interactions.
Anticancer Properties
Recent studies indicate that derivatives of pyrimidinetriones exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer cell lines. The antiproliferative effects are often attributed to the ability of these compounds to induce apoptosis and disrupt cell cycle progression.
Case Study:
A study on related compounds demonstrated that certain pyrimidinetrione derivatives significantly reduced the viability of prostate cancer cells (PC3 line), suggesting that the substituents on the pyrimidine ring play a crucial role in enhancing anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrimidine derivative A | PC3 | 15 | Induction of apoptosis |
| Pyrimidine derivative B | MCF7 | 20 | Cell cycle arrest |
Antidiabetic Activity
The compound's structural similarity to thiazolidinediones (TZDs), known for their role as antidiabetic agents through PPARγ activation, suggests potential in diabetes management. TZDs enhance insulin sensitivity and reduce blood glucose levels .
Research Findings:
In vitro assays demonstrated that certain analogs activated PPARγ and inhibited LPS-induced nitric oxide production in macrophages, indicating anti-inflammatory properties that could be beneficial in diabetes management .
The mechanisms by which this compound exerts its biological effects include:
- PPARγ Activation: Similar compounds have been shown to bind to PPARγ, leading to improved insulin sensitivity.
- Apoptosis Induction: The presence of specific functional groups may facilitate interaction with cellular pathways that trigger programmed cell death in cancerous cells.
- Antioxidant Activity: Some studies suggest that related compounds possess antioxidant properties that can mitigate oxidative stress in cells.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions typically starting from simpler precursors. The yield and purity of synthesized compounds are crucial for ensuring reliable biological testing.
Synthesis Overview:
- Starting Materials: Appropriate pyrazine and phenolic derivatives.
- Reaction Conditions: Typically involves refluxing in solvents like ethanol or dichloromethane.
- Purification: Crystallization or chromatography techniques are employed to isolate the desired product.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methylene protons at δ 8.2–8.5 ppm) and confirms pyrazinyl/pyrimidinetrione connectivity .
- X-ray Crystallography : Resolves stereochemistry of the methylene bridge and confirms intramolecular hydrogen bonding in the pyrimidinetrione core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₂N₆O₄) .
Basic: How can researchers screen the biological activity of this compound in preliminary assays?
Q. Methodological Answer :
- Antimicrobial Testing : Use agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Enzyme Inhibition : Assess PDE (phosphodiesterase) inhibition using fluorescence-based kits, comparing activity to reference inhibitors .
Advanced: How can computational methods accelerate the design of derivatives with enhanced bioactivity?
Q. Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions .
- Molecular Docking : Screen derivatives against target proteins (e.g., PDE5, kinases) using AutoDock Vina to prioritize synthesis .
- Data Integration : Apply machine learning to correlate substituent effects (e.g., pyrazinyl vs. phenyl) with bioactivity .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Q. Methodological Answer :
Substituent Variation : Synthesize analogs with modified pyrazinyl groups (e.g., 2-pyridinyl, 3-cyanophenyl) to assess electronic effects .
Bioisosteric Replacement : Replace the methylene bridge with thiomethylene or carbonyl groups to evaluate steric and electronic impacts .
Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidinetrione oxygen) using 3D-QSAR models .
Advanced: How should researchers address contradictions in reported synthetic yields or biological data?
Q. Methodological Answer :
- Yield Discrepancies : Replicate protocols with strict control of moisture (e.g., anhydrous DMF in formylation) and monitor reaction progress via TLC .
- Bioactivity Variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers caused by unoptimized purification steps .
Advanced: What mechanistic studies are essential to elucidate this compound’s interaction with biological targets?
Q. Methodological Answer :
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) against PDE isoforms .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) for receptors like G-protein-coupled receptors (GPCRs) .
- Metabolite Profiling : Use LC-MS to identify oxidative metabolites in hepatic microsomes, predicting in vivo stability .
Advanced: How can researchers optimize the compound’s stability under physiological conditions?
Q. Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .
- Excipient Screening : Test cyclodextrins or liposomal encapsulation to enhance solubility and reduce hydrolysis .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and quantify degradation products using GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
